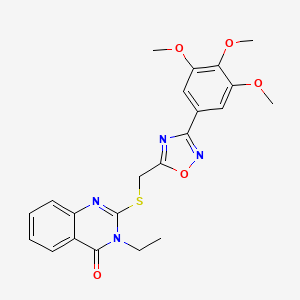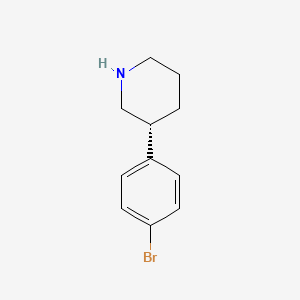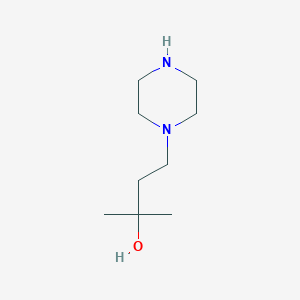
3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of significant interest in various scientific fields. The compound's unique structure, incorporating a quinazolinone core with a 1,2,4-oxadiazole moiety, suggests potential biological and chemical applications. The presence of the trimethoxyphenyl group adds further complexity to its functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. A common route might include:
Initial formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an acyl chloride under mild conditions.
Attachment of the quinazolinone core: This involves a nucleophilic substitution reaction where the oxadiazole moiety is introduced into a pre-synthesized quinazolinone derivative.
Introduction of the thioether linkage: A thiol reagent, such as an alkyl thiol, is reacted with an appropriate leaving group to form the thioether bond.
Final ethylation: The compound is ethylated using ethyl halide in the presence of a base to afford the final product.
Industrial Production Methods: Industrial synthesis might follow a streamlined version of the above steps, utilizing automated reactors and optimized conditions to maximize yield and purity. Solvent choice, temperature control, and reaction times are crucial for scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation, typically at the sulfide linkage to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to ring-opening or modification.
Substitution: Various substituents can be introduced into the quinazolinone or oxadiazole rings, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituents: Halides, alkylating agents
Major Products: Oxidation products (sulfoxides, sulfones), reduced derivatives, and substituted analogs with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound's unique reactivity profile makes it a valuable intermediate in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology and Medicine: The pharmacological potential of this compound is explored for its interactions with biological targets. It could act as an inhibitor for enzymes or receptors due to its structural features.
Industry: In industry, its applications might extend to the development of novel materials or as a catalyst in chemical reactions, given its versatile chemical properties.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with specific molecular targets. Its structure allows it to bind to proteins or enzymes, possibly inhibiting their activity. The presence of multiple functional groups enables it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The quinazolinone core often interacts with nucleic acids or proteins, while the oxadiazole ring might confer additional binding specificity.
Vergleich Mit ähnlichen Verbindungen
When compared to other quinazolinone or oxadiazole derivatives, 3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups. Other similar compounds include:
2-(2-((4-methoxyphenyl)thio)quinazolin-4(3H)-one)
3-ethyl-2-(4-nitrophenyl)-1,2,4-oxadiazole
3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
These compounds share some structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The distinct arrangement in this compound offers a unique set of interactions and reactivity.
Conclusion
This compound is a versatile compound with a broad range of applications. Its unique structure enables diverse chemical reactions and interactions, making it a valuable subject of study in various scientific disciplines. Whether in synthetic chemistry, biological research, or industrial applications, this compound's potential continues to be explored and expanded upon.
Eigenschaften
IUPAC Name |
3-ethyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-5-26-21(27)14-8-6-7-9-15(14)23-22(26)32-12-18-24-20(25-31-18)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSEBZEZCFBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2940392.png)
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one](/img/structure/B2940393.png)



![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)

![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)


![(E)-3,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940412.png)
